molecular formula C9H7NOS B14455675 2-Phenoxy-1,3-thiazole CAS No. 73120-22-6

2-Phenoxy-1,3-thiazole

Cat. No.: B14455675
CAS No.: 73120-22-6
M. Wt: 177.22 g/mol
InChI Key: HKHXJOJUZSYKAJ-UHFFFAOYSA-N
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Description

2-Phenoxy-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenoxy group. Thiazoles are a class of azole heterocycles containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxy-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenoxy-1,3-thiazole has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Phenoxy-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Phenoxy-1,3-thiazole stands out due to its phenoxy substitution, which imparts unique electronic and steric properties. This makes it a versatile compound with a wide range of applications in different fields .

Properties

CAS No.

73120-22-6

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

2-phenoxy-1,3-thiazole

InChI

InChI=1S/C9H7NOS/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H

InChI Key

HKHXJOJUZSYKAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CS2

Origin of Product

United States

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